molecular formula C27H46O5 B1139134 INT-777 R-enantiomer CAS No. 1198786-98-9

INT-777 R-enantiomer

Cat. No. B1139134
M. Wt: 450.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

INT-777 R-enantiomer, also known as S-EMCA R enantiomer, is the R-enantiomer of INT-777 . It is less potent than INT-777 with an EC50 of 4.79 μM for TGR5 . In vivo, INT-777 R-enantiomer is more choleretic than CA, but less than INT-777 .


Molecular Structure Analysis

The molecular formula of INT-777 R-enantiomer is C27H46O5 . The molecular weight is 450.65 . Unfortunately, the specific molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

INT-777 R-enantiomer has a molecular weight of 450.65 and a molecular formula of C27H46O5 . Enantiomers, including INT-777 R-enantiomer, have identical physical and chemical properties but differ in their ability to rotate plane-polarized light .

Scientific Research Applications

Enantiomer Specificity and Applications in Environmental Analysis

  • Enantiomer Fractions as Descriptors : Harner, Wiberg, and Norstrom (2000) advocate for the use of enantiomer fractions (EF) over enantiomer ratios (ER) in environmental analysis. EF provides a more meaningful representation of data and is easily employed in mathematical expressions for tracking chemical movement in environmental compartments and microbial degradation processes (Harner, Wiberg, & Norstrom, 2000).

Enantioselective Phytotoxicity

  • Impact on Plant Systems : Qian et al. (2011) and (2009) explored the enantioselective toxicity of chiral herbicides in plants. The R-enantiomer was found to induce reactive oxygen species formation and reduce antioxidant gene transcription and enzyme activity, leading to oxidative stress and disturbance in carbohydrate metabolism in Arabidopsis thaliana and rice, respectively (Qian et al., 2011) (Qian et al., 2009).

INT-777 in Pancreatitis and Neurodegenerative Diseases

  • INT-777 in Pancreatitis : Li et al. (2018) reported that INT-777, a bile acid receptor agonist, reduces the severity of acute pancreatitis in mice by decreasing pancreatic damage, serum enzymes, pro-inflammatory cytokines, and necrosis-related proteins (Li et al., 2018).
  • Neuroprotective Effects : Wu et al. (2018) and (2019) demonstrated that INT-777 has neuroprotective effects against cognitive impairment, neuroinflammation, apoptosis, and synaptic dysfunction in mice models, suggesting potential applications in Alzheimer's disease treatment (Wu et al., 2018) (Wu et al., 2019).

Chirality in Chemical and Biological Research

  • Chiral Catalysts and Enantiomers : Yoon and Jacobsen (2003) highlighted the importance of synthesizing chiral compounds selectively rather than as mixtures, drawing inspiration from natural catalysts for developing synthetic small-molecule catalysts (Yoon & Jacobsen, 2003).
  • Enantiomeric Profiling in Illicit Drugs : Castrignanò et al. (2018) presented a study on the spatial and temporal variation in the enantiomeric profile of chiral drugs in European cities, using wastewater-based epidemiology and enantioselective analysis (Castrignanò et al., 2018).

Applications in Chemical Analysis and Medicine

  • Chiral Nanoparticles in Sensing : Shang et al. (2018) developed enantio-differentiating chemosensor systems using chiral-functionalized pyrene material, showing potential in miniaturized and rapid enantioselective sensing (Shang et al., 2018).
  • INT-777 in Kidney Disease : Wang et al. (2016) found that INT-777 activation inhibits kidney disease in obesity and diabetes by inducing mitochondrial biogenesis and preventing renal oxidative stress and lipid accumulation (Wang et al., 2016).

Safety And Hazards

INT-777 R-enantiomer is intended for research use only and is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

properties

IUPAC Name

(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBCMXATLRCCLF-VPYPQICLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

INT-777 R-enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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INT-777 R-enantiomer
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INT-777 R-enantiomer

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